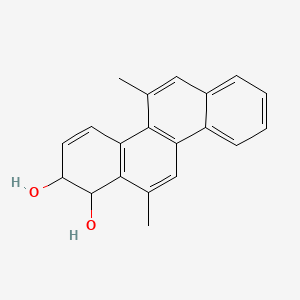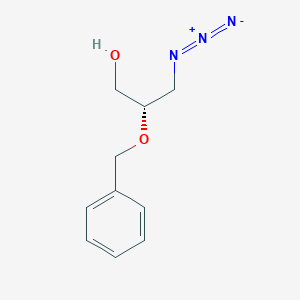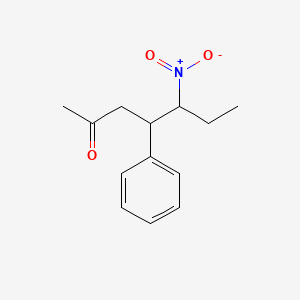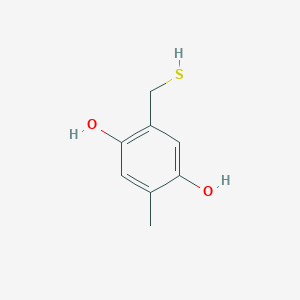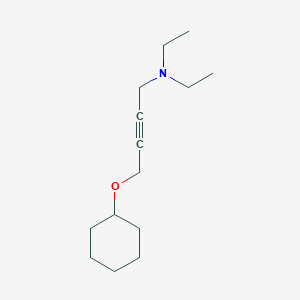
4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexyloxy group attached to a but-2-yn-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine typically involves the following steps:
Formation of the Cyclohexyloxy Group: This can be achieved by reacting cyclohexanol with an appropriate halogenating agent to form cyclohexyloxy halide.
Alkyne Formation: The next step involves the formation of the but-2-yn-1-amine backbone. This can be done by reacting propargylamine with diethylamine under suitable conditions.
Coupling Reaction: Finally, the cyclohexyloxy halide is reacted with the but-2-yn-1-amine backbone in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the diethylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine involves its interaction with specific molecular targets. The cyclohexyloxy group can enhance lipophilicity, allowing the compound to interact with lipid membranes. The amine group can form hydrogen bonds with biological targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Cyclohexyloxy)-4-oxobutanoic acid: Similar in structure but contains a carboxylic acid group instead of an amine.
6-Chloro-4-(Cyclohexyloxy)-3-propylquinolin-2(1H)-one: Contains a quinoline ring and is used in different applications.
Uniqueness
4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine is unique due to its combination of a cyclohexyloxy group with a but-2-yn-1-amine backbone. This structure imparts specific chemical properties and reactivity, making it valuable for diverse applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
83171-90-8 |
|---|---|
Molekularformel |
C14H25NO |
Molekulargewicht |
223.35 g/mol |
IUPAC-Name |
4-cyclohexyloxy-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C14H25NO/c1-3-15(4-2)12-8-9-13-16-14-10-6-5-7-11-14/h14H,3-7,10-13H2,1-2H3 |
InChI-Schlüssel |
QNHANJDTKACTMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CCOC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


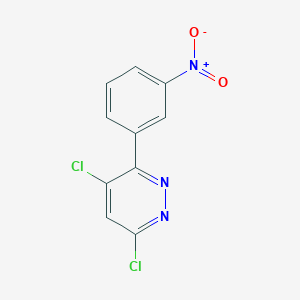
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)

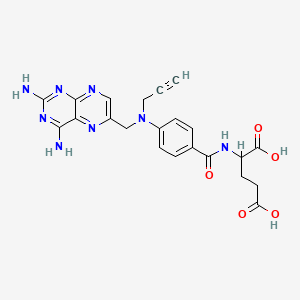

![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
